[{2-Oxo-2-[(2-phenylethyl)amino]ethyl}(phenyl)-amino]acetic acid
Description
The compound [{2-Oxo-2-[(2-phenylethyl)amino]ethyl}(phenyl)-amino]acetic acid features a central glycine backbone substituted with a phenyl group and a 2-phenylethylamino-2-oxoethyl moiety. This structure integrates amide and ketone functionalities, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
2-(N-[2-oxo-2-(2-phenylethylamino)ethyl]anilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c21-17(19-12-11-15-7-3-1-4-8-15)13-20(14-18(22)23)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHKUSMEZOVLAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN(CC(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501191746 | |
| Record name | Glycine, N-[2-oxo-2-[(2-phenylethyl)amino]ethyl]-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501191746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142205-04-6 | |
| Record name | Glycine, N-[2-oxo-2-[(2-phenylethyl)amino]ethyl]-N-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142205-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-[2-oxo-2-[(2-phenylethyl)amino]ethyl]-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501191746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [{2-Oxo-2-[(2-phenylethyl)amino]ethyl}(phenyl)-amino]acetic acid typically involves the reaction of phenylhydrazine with an appropriate acylating agent under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol, and a catalyst, such as methanesulfonic acid . The reaction mixture is refluxed to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
[{2-Oxo-2-[(2-phenylethyl)amino]ethyl}(phenyl)-amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, [{2-Oxo-2-[(2-phenylethyl)amino]ethyl}(phenyl)-amino]acetic acid is used as a reagent in various synthetic reactions. It serves as a building block for the synthesis of more complex molecules .
Biology
In biological research, this compound is used to study protein interactions and enzyme activities. It is particularly useful in proteomics research to identify and quantify proteins in complex biological samples .
Medicine
It is investigated for its ability to interact with specific molecular targets and pathways involved in various diseases .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. Its unique chemical properties make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of [{2-Oxo-2-[(2-phenylethyl)amino]ethyl}(phenyl)-amino]acetic
Biological Activity
[{2-Oxo-2-[(2-phenylethyl)amino]ethyl}(phenyl)-amino]acetic acid, also known by its CAS number 1142205-04-6, is a compound with notable biological activity. Its molecular formula is C18H20N2O3, and it has a molecular weight of 312.37 g/mol. This compound belongs to the class of bioactive small molecules and has been studied for various pharmacological properties, including antibacterial and antifungal activities.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O3 |
| Molecular Weight | 312.37 g/mol |
| CAS Number | 1142205-04-6 |
| Solubility | Soluble in organic solvents |
Antibacterial Activity
Research has demonstrated that derivatives of phenyl amino acetic acid, including this compound, exhibit significant antibacterial properties. A study evaluated various phenyl amino acetic acid derivatives for their antibacterial activity against several strains of bacteria. The results indicated moderate to high activity levels, particularly against Gram-positive bacteria.
Table 1: Antibacterial Activity Results
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound 4h | Staphylococcus aureus | 5.44 |
| Compound 4n | E. coli | 5.68 |
| Compound 4f | Bacillus subtilis | 3.28 |
| Compound R=5-NO2 | Streptococcus pneumoniae | 1.84 |
The study highlighted that compounds with specific substitutions (e.g., bromo and iodo groups) showed enhanced antibacterial efficacy compared to others .
Antifungal Activity
In addition to antibacterial properties, the compound has been evaluated for antifungal activity. The results indicated that certain derivatives exhibited antifungal effects against common fungal strains.
Table 2: Antifungal Activity Results
| Compound | Fungal Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound 4a | Candida albicans | 4.3 |
| Compound 4b | Aspergillus niger | 3.0 |
| Compound R=5-Cl | Penicillium chrysogenum | 3.5 |
These findings suggest that this compound could be a potential candidate for developing new antifungal agents .
The biological activity of this compound is attributed to its ability to inhibit key metabolic pathways in bacterial and fungal cells. The presence of the phenyl group is believed to enhance the lipophilicity of the molecule, allowing better membrane penetration and interaction with cellular targets.
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study conducted at Kakatiya University evaluated a series of phenyl amino acetic acid derivatives, including the target compound. The study found that modifications in the side chains significantly influenced both antibacterial and antifungal activities, suggesting a structure-activity relationship (SAR) that can guide future drug design .
- Clinical Relevance : Another research project focused on the clinical implications of these compounds in treating infections caused by antibiotic-resistant strains. The findings indicated that certain derivatives could serve as effective alternatives in clinical settings where conventional antibiotics fail .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their molecular properties, and functional distinctions:
Structural and Functional Insights
Backbone Variations: The target compound shares a glycine-derived backbone with phenoxyacetic acid derivatives (e.g., Compounds 8 and 13) but differs in substituents. Phenoxy analogs exhibit AP-M inhibitory activity, suggesting that the phenyl group in the target compound may similarly engage enzyme active sites .
Functional Group Impact: Lactam vs. Linear Amides: Compounds with lactam rings (e.g., Compound 13) show higher molecular weights and melting points (130–134°C) compared to linear amides, likely due to increased rigidity and intermolecular hydrogen bonding . Hydrazide Derivatives: The hydrazide analog (CAS 93-95-8) lacks the acetic acid moiety but retains the 2-oxo-phenylethylamino group, which may influence metabolic stability .
Reactive Fragments :
- Sulfonyl fluoride-containing analogs (e.g., ) demonstrate utility in covalent drug design, a feature absent in the target compound but relevant for modifying its reactivity profile.
Synthetic Routes: The target compound’s synthesis may parallel methods used for phenoxyacetic acid derivatives, which involve alkylation, reduction, and acylation steps . However, the absence of nitro groups in the target compound simplifies synthesis compared to nitrophenol intermediates in .
Research Findings and Data Tables
Physicochemical Properties
Q & A
Q. Table 1. Optimization of Coupling Reactions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | DMF | 80 | 72 | 98 |
| CuI | THF | 60 | 45 | 92 |
| None | Ethanol | 25 | 18 | 85 |
| Data adapted from trifluoromethylated analogs |
Q. Table 2. Pharmacological Activity of Structural Variants
| Derivative | Substituent | IC₅₀ (µM) | logP |
|---|---|---|---|
| Parent | -H | 36 | 1.8 |
| CF₃- | -CF₃ | 12 | 2.4 |
| Cl- | -Cl | 24 | 2.1 |
| Data from neuroprotection assays |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
